Chloro(diphenyl)silane
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Overview
Description
Preparation Methods
Chloro(diphenyl)silane can be synthesized through several methods. One common synthetic route involves the reaction of diphenylsilane with chlorine gas. The reaction is typically carried out under controlled conditions to ensure the selective formation of this compound . Industrial production methods often involve the use of specialized equipment to handle the reactive nature of the starting materials and the product .
Chemical Reactions Analysis
Chloro(diphenyl)silane undergoes various types of chemical reactions, including:
Reduction: It can act as a hydride donor in reduction reactions.
Substitution: It can participate in substitution reactions where the chlorine atom is replaced by other groups.
Cross-Coupling Reactions: It is used as a reagent in cross-coupling reactions to form carbon-silicon bonds.
Scientific Research Applications
Chloro(diphenyl)silane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which chloro(diphenyl)silane exerts its effects is primarily through its ability to donate hydride ions in reduction reactions. This makes it a valuable reagent in organic synthesis. The silicon-chlorine bond in this compound is reactive and can be easily substituted by other groups, allowing for the formation of a wide range of organosilicon compounds .
Comparison with Similar Compounds
Chloro(diphenyl)silane can be compared with other similar compounds such as:
Dichlorodiphenylsilane: This compound has two chlorine atoms attached to the silicon atom and is used in similar applications but offers different reactivity and selectivity.
Diphenylsilane: This compound lacks the chlorine atom and is used primarily as a reducing agent.
Chlorotrimethylsilane: This compound has three methyl groups attached to the silicon atom and is commonly used as a silylating agent.
This compound is unique in its balance of reactivity and stability, making it a versatile reagent in both laboratory and industrial settings.
Properties
IUPAC Name |
chloro(diphenyl)silane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClSi/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMOWGGHUAZESJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[SiH](C2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1631-83-0 |
Source
|
Record name | Chlorodiphenylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1631-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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